N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(thiophen-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-11-18(22)20-7-2-3-14-4-5-15(10-16(14)20)19-17(21)9-13-6-8-24-12-13/h4-6,8,10,12H,2-3,7,9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVAVWIBCXDHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₄S |
| Molecular Weight | 373.45 g/mol |
| CAS Number | 1324207-04-6 |
The structure incorporates a tetrahydroquinoline moiety combined with a thiophene group, suggesting potential interactions with various biological targets. The methoxyacetyl group may enhance lipophilicity and improve membrane permeability.
1. Anticancer Properties
Preliminary studies indicate that this compound exhibits anticancer activity . Research has shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing cancer cell division.
In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
2. Anti-inflammatory Activity
This compound also shows promising anti-inflammatory properties . Its effects can be attributed to:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of key inflammatory mediators such as TNF-alpha and IL-6.
- Modulation of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, which plays a pivotal role in the inflammatory response.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Study on Anticancer Activity : A study published in 2023 evaluated the cytotoxic effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
- Anti-inflammatory Effects : Another study explored its anti-inflammatory properties using a mouse model of acute inflammation. Administration resulted in a significant reduction in paw swelling compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
